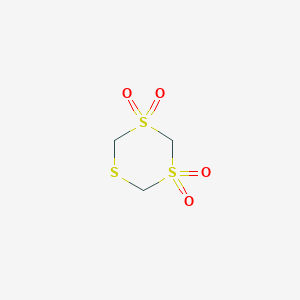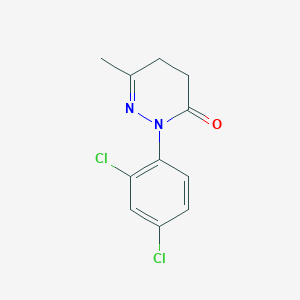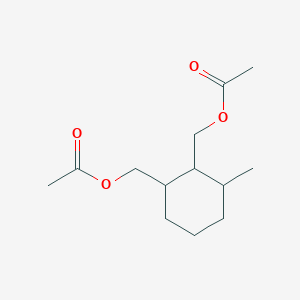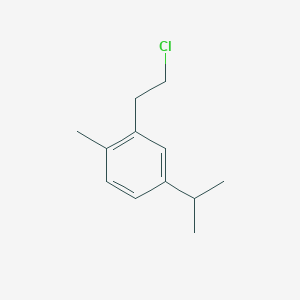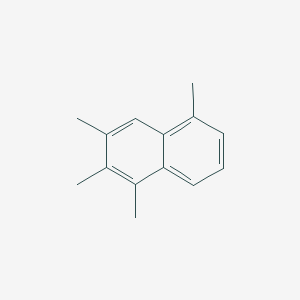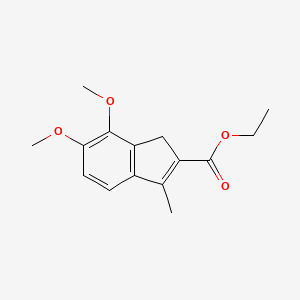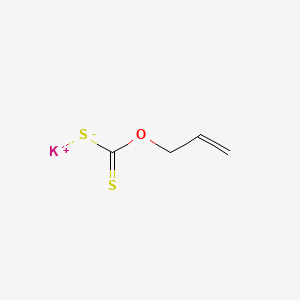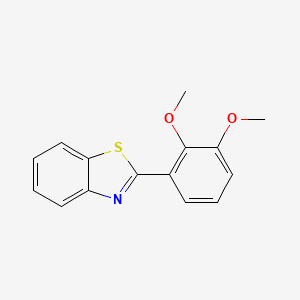![molecular formula C13H14N4O8 B14722415 Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate CAS No. 6098-54-0](/img/structure/B14722415.png)
Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinylidene group attached to a dinitrophenyl ring, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate typically involves the reaction of dimethyl pentanedioate with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is purified using methods like recrystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group acts as a nucleophile.
Oxidation and Reduction: The dinitrophenyl ring can undergo redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can form condensation products with other carbonyl-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, dinitrochlorobenzene, and various catalysts. Reaction conditions often involve specific temperatures, solvents like methanol or dimethyl sulfoxide, and controlled pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield hydrazone derivatives, while oxidation reactions can produce nitro-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The dinitrophenyl ring may also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioate: A structurally similar compound with a butanedioate backbone.
2,4-Dinitrophenylhydrazine: A simpler compound used in similar nucleophilic substitution reactions.
Dimethyl 2-[(2,4-dinitrophenyl)hydrazono]malonate: Another related compound with a malonate backbone.
Uniqueness
Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its combination of a hydrazinylidene group with a dinitrophenyl ring makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6098-54-0 |
|---|---|
Molekularformel |
C13H14N4O8 |
Molekulargewicht |
354.27 g/mol |
IUPAC-Name |
dimethyl 2-[(2,4-dinitrophenyl)hydrazinylidene]pentanedioate |
InChI |
InChI=1S/C13H14N4O8/c1-24-12(18)6-5-10(13(19)25-2)15-14-9-4-3-8(16(20)21)7-11(9)17(22)23/h3-4,7,14H,5-6H2,1-2H3 |
InChI-Schlüssel |
NRSPNVQIGVGOPW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


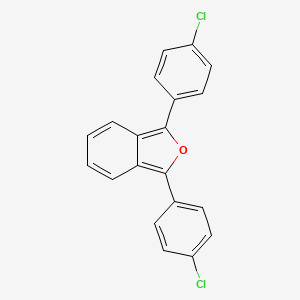
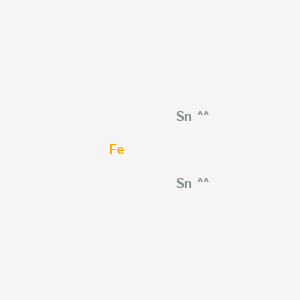
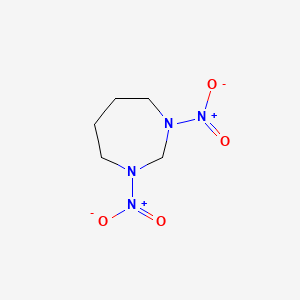
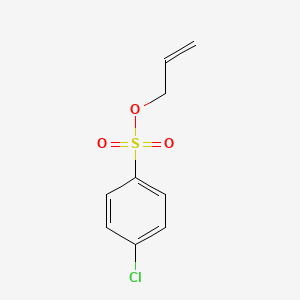
![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
